5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, characterized by its unique trifluoromethyl substitution on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential applications in pharmaceutical development, particularly in the field of crop protection and as a pharmacophore in various therapeutic agents.
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is classified as an amino pyrazole derivative. Its structure includes an amino group and a carboxamide functional group, making it relevant in both organic synthesis and medicinal chemistry.
The synthesis of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide typically involves a Michael-type addition reaction. This method allows for the formation of pyrazole derivatives from (ethoxymethylene)malononitrile and fluorinated aryl hydrazines under reflux conditions in ethanol or fluorinated solvents.
The molecular structure of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide can be represented by the following:
Nc1cn[nH]c1C(=O)N(c2ccc(C(F)(F)F)=C2)C(=O)N
The compound features:
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions typical of amides and pyrazoles:
The reactions are typically characterized by:
The mechanism of action for compounds like 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide often involves interactions with biological targets such as enzymes or receptors.
In agricultural applications, these compounds may inhibit specific enzymes involved in plant growth regulation or pest resistance mechanisms, leading to enhanced efficacy in crop protection .
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide has several scientific uses:
The 5-aminopyrazole scaffold has evolved from a synthetic curiosity to a privileged pharmacophore in drug discovery. Ludwig Knorr’s pioneering pyrazole synthesis in 1883 laid the groundwork, but significant medicinal interest emerged in the mid-20th century with the discovery of sulfaphenazole’s antibacterial properties [9]. The 1990s marked a turning point with the development of 5-aminopyrazole-4-carboxamide derivatives as kinase inhibitors. Notably, AZD1152 (barasertib)—a 5-amino-1-tert-butylpyrazole-4-carboxamide derivative—became the first Aurora B kinase inhibitor to enter clinical trials for acute myeloid leukemia, demonstrating the scaffold’s capacity for high-affinity ATP-competitive inhibition [3].
Recent decades have seen diversification into antimicrobial and antiparasitic applications. For example, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate derivatives exhibit potent activity against Staphylococcus aureus biofilms [2], while bumped-kinase inhibitors (BKIs) based on 5-aminopyrazole-4-carboxamide suppress Cryptosporidium parvum by targeting calcium-dependent protein kinase 1 (CpCDPK1) [7]. Key structural innovations include:
Table 1: Milestones in 5-Aminopyrazole Drug Development
Year | Compound | Therapeutic Application | Key Advancement |
---|---|---|---|
1960s | Sulfaphenazole | Antibacterial | Early clinical pyrazole derivative |
2000s | AZD1152 (Barasertib) | Anticancer (Aurora B kinase) | First clinical kinase inhibitor from this scaffold |
2010s | BKI 1294 | Antiparasitic (Cryptosporidiosis) | Validated CpCDPK1 targeting |
2020s | Compound 8q (RET inhibitor) | Anticancer (RET fusion cancers) | Overcame solvent-front resistance mutations |
The trifluoromethyl (−CF₃) group critically enhances the bioactivity of pyrazole derivatives through three primary mechanisms:
Electron-Withdrawing Effects: The −CF₃ group significantly lowers the LUMO energy of the pyrazole ring, enhancing electrophilic character at C4. This facilitates nucleophilic attack by biological nucleophiles (e.g., cysteine thiols in kinase ATP pockets). In C. parvum inhibitors, −CF₃ substitution at C3 boosts CpCDPK1 inhibition 100-fold compared to methyl analogs [7] [10].
Hydrophobic Pocket Engagement: X-ray crystallography of 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate reveals dihedral angles of 65.3–85.6° between phenyl and pyrazole rings. This twisted conformation positions the −CF₃ group orthogonal to the ring plane, enabling optimal insertion into hydrophobic enzyme subsites [5]. For biofilm inhibitors like 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide, the −CF₃ group enhances penetration into S. aureus biofilm matrices by increasing log P values by ~1.5 units versus non-fluorinated analogs [2].
Metabolic Stability: The C−F bonds resist oxidative metabolism, prolonging half-life. In RET kinase inhibitors, 4-(trifluoromethyl)phenyl derivatives exhibit >50% higher plasma exposure after oral administration compared to chloro or bromo analogs [8].
Table 2: Impact of Trifluoromethyl Positioning on Bioactivity
Compound | −CF₃ Position | Biological Target | Potency Enhancement |
---|---|---|---|
Ethyl-5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | C3' (phenyl ring) | S. aureus biofilm | 8-fold vs. unsubstituted |
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | N1-phenyl | S. aureus adhesion proteins | MIC₉₀ = 0.41 μM |
5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | C3 (pyrazole core) | CpCDPK1 kinase | IC₅₀ = 0.0007 μM |
The C4-carboxamide group (−CONH₂) governs target specificity through bidirectional hydrogen bonding:
Kinase Inhibition: In BKIs targeting Cryptosporidium CpCDPK1, the carboxamide oxygen accepts hydrogen bonds from catalytic Lys220, while the NH₂ donates to Glu228 backbone carbonyl. This dual interaction stabilizes the inactive kinase conformation. Modifying to esters or carboxylic acids abolishes activity [7]. Similarly, in RET kinase inhibitors like 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide, the carboxamide anchors the inhibitor to hinge residues via water-mediated hydrogen bonds [8].
Antibiofilm Activity: For S. aureus biofilm inhibitors, carboxamide derivatives outperform ester analogs by 15-fold due to interactions with Gln229 of bacterial adhesin proteins. Molecular dynamics show persistent H-bonding (>85% simulation time) versus transient interactions with esters [2].
Solubility-Bioavailability Balance: Carboxamide groups confer log S values of −3.5 to −4.0 (pH 7.4), significantly higher than methyl ester analogs (log S < −5.0). This is critical for oral absorption; BKI 1708 (pyrazole-4-carboxamide) achieves 92% plasma bioavailability in mice despite 99.9% human plasma protein binding [7].
Table 3: Carboxamide vs. Alternative C4 Substituents
C4 Group | CpCDPK1 IC₅₀ (μM) | S. aureus Biofilm EC₅₀ (μM) | Aqueous Solubility (μg/mL) |
---|---|---|---|
−CONH₂ | 0.0007 | 0.41 | 93 (pH 2.0), 98 (pH 6.5) |
−COOCH₃ | 0.12 | 6.2 | <10 |
−COOH | Inactive | Inactive | 205 (requires ionized form) |
−CN | 0.005 | 1.8 | 18 |
Key Compounds Referenced
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2